Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 . It is used for pharmaceutical testing . The compound is also known as 1-Piperazinecarboxylic acid, ethyl ester .
Synthesis Analysis
The synthesis of piperazine derivatives, such as Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is 216.28 . The structure of similar piperazine derivatives has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The insertion of the piperazine moiety is often the last step in the synthesis process .Scientific Research Applications
Development of Therapeutic Agents
A study focused on developing long-acting agents for treating cocaine abuse by synthesizing hydroxylated derivatives of certain piperazine compounds. The research identified compounds with high affinity for the dopamine transporter, suggesting potential applications in cocaine abuse therapy (Hsin et al., 2002).
Antimicrobial Activity
Research on microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, showed that some synthesized compounds possess good to moderate antimicrobial activity against various test microorganisms (Başoğlu et al., 2013).
Chemical Synthesis and Derivatization
A study described the decyclization of certain ethyl carboxylate compounds by secondary amines, leading to N,N'-disubstituted piperazine derivatives. This research highlights the compound's utility in chemical synthesis processes (Vasileva et al., 2018).
Drug Development
Research on the synthesis and dopamine transporter affinity of chiral piperazines, including 4-(2-hydroxypropyl)piperazines, revealed compounds with high selectivity for the dopamine transporter. These findings support their potential application in developing therapeutic agents for cocaine abuse (Hsin et al., 2003).
Proteome Analysis
A study on piperazine-based derivatives for peptide carboxyl group derivatization indicated improved ionization efficiency in mass spectrometry, suggesting applications in proteome analysis and sensitive determination of peptides (Qiao et al., 2011).
Future Directions
The future directions of research on Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate and similar compounds could involve exploring their potential biological activities and applications in drug discovery . The piperazine moiety is often found in drugs or bioactive molecules, and its widespread presence is due to its different possible roles depending on the position in the molecule and on the therapeutic class .
properties
IUPAC Name |
ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-2-15-10(14)12-7-5-11(6-8-12)4-3-9-13/h13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANLGAZMJOZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283210 | |
Record name | Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
CAS RN |
7483-27-4 | |
Record name | NSC30475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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